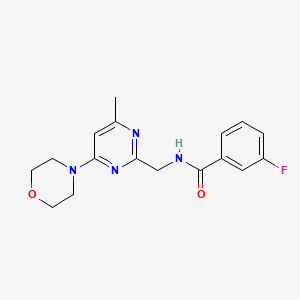
3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is the mitogen-activated protein kinase (MAPK) . MAPKs are crucial for various cellular processes, including proliferation, differentiation, and apoptosis.
Mode of Action
This compound acts as an inhibitor of the MAPK pathway . It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the signal transduction pathway.
Biochemical Pathways
The compound affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting MAPK, the compound can alter these processes, potentially leading to effects such as slowed cell growth or induced cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its potential side effects and toxicity in order to determine its safety for use in humans. Additionally, research could focus on improving the synthesis method and increasing the purity of the compound for more accurate and reliable results in lab experiments.
Synthesis Methods
The synthesis of 3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide involves multiple steps, including the reaction of 4-methyl-6-morpholinopyrimidine-2-carbaldehyde with 3-fluorobenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to obtain the final product. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
3-fluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
3-fluoro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-9-16(22-5-7-24-8-6-22)21-15(20-12)11-19-17(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVVKRGHZRUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)

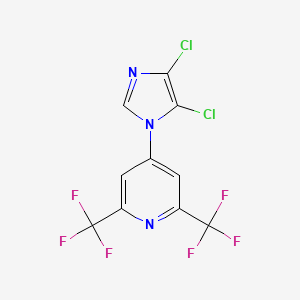

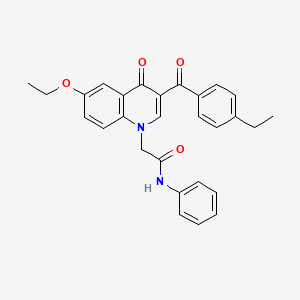
![6-[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2455484.png)
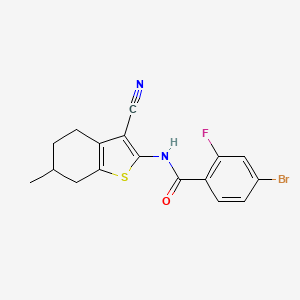
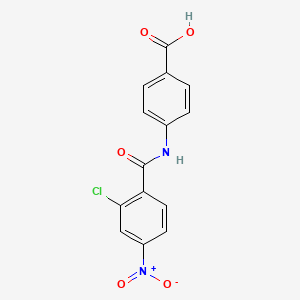
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2455488.png)
![N-methyl-2-(4-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2455489.png)

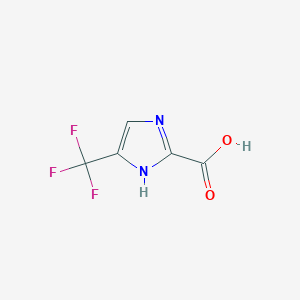
![2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2455493.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2455496.png)